![molecular formula C46H52FeO2P2+2 B13865214 (R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a ferrocene backbone and two distinct phosphine groups. The presence of chirality in this compound makes it particularly valuable for asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of Phosphine Groups: The next step involves the introduction of the phosphine groups. This is typically done through a series of substitution reactions where the phosphine groups are attached to the ferrocene backbone.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired ®- and (S)-enantiomers. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions and identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can undergo reduction reactions to form reduced phosphine derivatives.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenated reagents and appropriate catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is widely used as a ligand in transition metal catalysis. Its chiral nature makes it particularly valuable for asymmetric synthesis, where it can help in the formation of enantiomerically pure products.
Biology
In biology, this compound has been explored for its potential use in the development of chiral drugs and pharmaceuticals. Its ability to form stable complexes with transition metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, the compound’s chiral properties are being investigated for their potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
In the industrial sector, ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is used in the production of fine chemicals and specialty materials. Its role as a ligand in catalysis is crucial for various industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage. The chiral nature of the compound allows for enantioselective catalysis, where the formation of one enantiomer is favored over the other.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- (S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Uniqueness
What sets ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine apart from these similar compounds is its unique ferrocene backbone and the presence of two distinct phosphine groups. This structure provides enhanced stability and reactivity, making it particularly valuable for complex catalytic processes. Additionally, its chiral nature allows for highly enantioselective reactions, which is a significant advantage in asymmetric synthesis.
Properties
Molecular Formula |
C46H52FeO2P2+2 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[2-[(1R)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-bis(2-propan-2-yloxyphenyl)phosphane;cyclopenta-1,3-diene;iron(4+) |
InChI |
InChI=1S/C41H47O2P2.C5H5.Fe/c1-27(2)42-37-16-10-12-18-40(37)45(41-19-13-11-17-38(41)43-28(3)4)39-20-14-15-36(39)33(9)44(34-23-29(5)21-30(6)24-34)35-25-31(7)22-32(8)26-35;1-2-4-5-3-1;/h10-28,33H,1-9H3;1-5H;/q2*-1;+4/t33-;;/m1../s1 |
InChI Key |
UOUZFKHIILPYLB-QYKZUBHNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3=CC=C[C-]3P(C4=CC=CC=C4OC(C)C)C5=CC=CC=C5OC(C)C)C.[CH-]1C=CC=C1.[Fe+4] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=CC=C[C-]3P(C4=CC=CC=C4OC(C)C)C5=CC=CC=C5OC(C)C)C.[CH-]1C=CC=C1.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


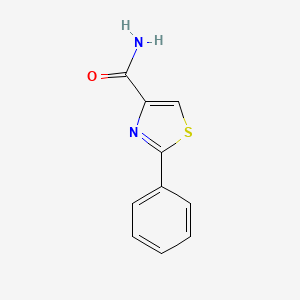
![methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
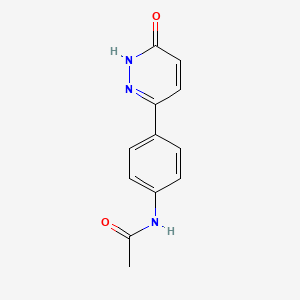

![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
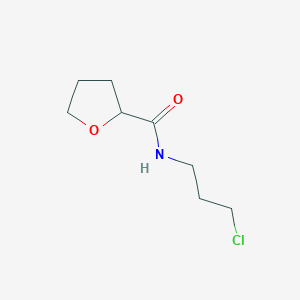
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl N-propylcarbamate](/img/structure/B13865176.png)

![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
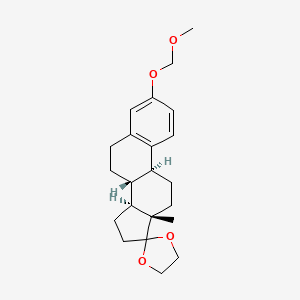
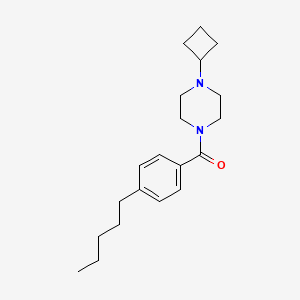

![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
